molecular formula C17H13FN2OS B5717280 N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No. B5717280
M. Wt: 312.4 g/mol
InChI Key: OHXYWCQOAGHELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, commonly known as FMTB, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. FMTB is a member of the thiazole-based compounds and is known for its diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of FMTB is not fully understood. However, it has been reported that FMTB exerts its pharmacological effects by modulating various signaling pathways. For example, FMTB has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a critical role in cancer cell growth and survival. FMTB has also been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
FMTB has been shown to exhibit diverse biochemical and physiological effects. Several studies have reported that FMTB inhibits cancer cell growth and proliferation by inducing cell cycle arrest and apoptosis. FMTB has also been shown to suppress the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In addition, FMTB has been reported to protect against oxidative stress and inflammation by activating the Nrf2/ARE pathway.

Advantages and Limitations for Lab Experiments

FMTB has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. FMTB exhibits diverse pharmacological activities, making it a valuable tool for studying various signaling pathways and disease models. However, FMTB also has limitations. Its exact mechanism of action is not fully understood, and its pharmacokinetic properties are not well characterized.

Future Directions

There are several future directions for the study of FMTB. One potential application is in the development of anti-cancer therapies. Further studies are needed to elucidate the exact mechanism of action of FMTB and to optimize its pharmacokinetic properties. In addition, FMTB may have potential therapeutic applications in other diseases such as inflammation and neurological disorders. Further studies are needed to explore these potential applications.

Synthesis Methods

The synthesis of FMTB involves a multi-step process that starts with the reaction of 4-fluoroaniline with 2-methyl-4-isothiocyanatothiazole to yield N-(4-fluorophenyl)-2-methyl-4-(isothiocyanatothiazol-5-yl)benzamide. This intermediate is then further reacted with different reagents to obtain the final product, FMTB.

Scientific Research Applications

FMTB has been extensively studied for its potential therapeutic applications in various diseases including cancer, inflammation, and neurological disorders. Several studies have reported that FMTB exhibits anti-cancer activity by inhibiting the growth and proliferation of cancer cells. FMTB has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. In addition, FMTB has been studied for its neuroprotective effects in several neurological disorders.

properties

IUPAC Name

N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c1-11-19-16(10-22-11)12-2-4-13(5-3-12)17(21)20-15-8-6-14(18)7-9-15/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXYWCQOAGHELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

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